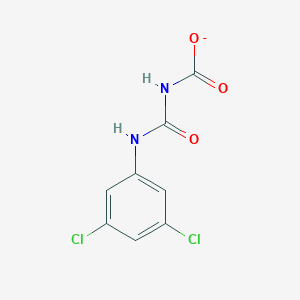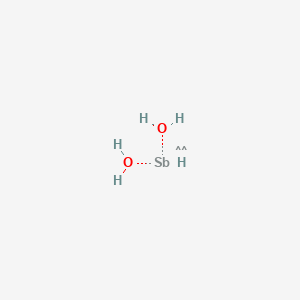
15-Hpete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-HPETE, also known as 15-hpaa, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 15-hpete is considered to be an eicosanoid lipid molecule. 15-HPETE is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 15-HPETE has been primarily detected in urine. Within the cell, 15-hpete is primarily located in the membrane (predicted from logP) and cytoplasm.
15-HPETE is a HPETE that consists of (5Z,8Z,11Z,13E)-icosatetraenoic acid in which the hydroperoxy group is located at position 15. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 15-HPETE(1-).
Applications De Recherche Scientifique
1. Vascular and Cerebral Effects 15-HPETE has been studied for its impact on cerebral arterioles. In one study, it was found to induce arteriolar dilation and reduce responsiveness to vasoconstriction in cats. This effect was mediated by superoxide anion radical and hydrogen peroxide, or other radicals derived from them, highlighting 15-HPETE's role in cerebral vascular responses (Christman et al., 1984).
2. Cellular and Molecular Mechanisms In human leukocytes, 15-HPETE led to the formation of novel compounds with four conjugated double bonds, demonstrating its role in cellular biochemistry and potential implications in immune function (Serhan et al., 1984). Additionally, 15-HPETE's interaction with phospholipase A2β (iPLA2β) was found to be crucial in averting cell death by ferroptosis, a type of programmed cell death, suggesting its importance in cell survival mechanisms (Sun et al., 2020).
3. Immunological Implications 15-HPETE can induce suppressor cells from human peripheral blood T cells, impacting IgG and IgM production. This indicates its significant role in modulating immune responses (Gualde et al., 1985).
4. Role in Ophthalmology In patients with proliferative vitreoretinal diseases, 15-HPETE was detected in epiretinal membranes, suggesting its involvement in retinal disorders and potential as a therapeutic target (Augustin et al., 1997).
5. Impact on Vascular Endothelial Cells 15-HPETE affects the fibrinolytic factor release and antithrombin binding of vascular endothelial cells, indicating its importance in blood clotting and cardiovascular health (Soeda et al., 1997).
6. Analytical Techniques The quantification and analysis of 15-HPETE in biological systems have been advanced through methods like high-performance liquid chromatography, highlighting its importance in biochemical research (Terao et al., 1988).
Propriétés
Numéro CAS |
67675-14-3 |
|---|---|
Nom du produit |
15-Hpete |
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+ |
Clé InChI |
BFWYTORDSFIVKP-USWFWKISSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
SMILES canonique |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Autres numéros CAS |
69371-38-6 67675-14-3 |
Synonymes |
14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



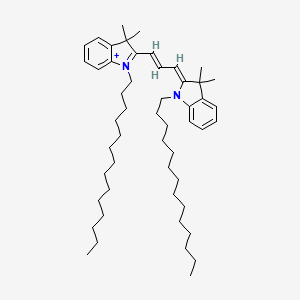

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
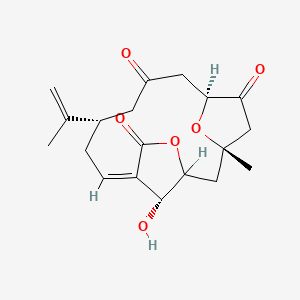

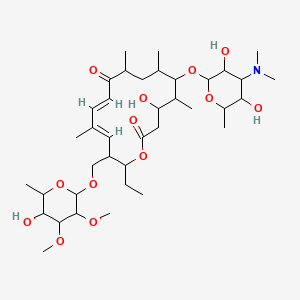
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)

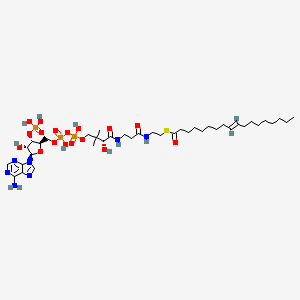

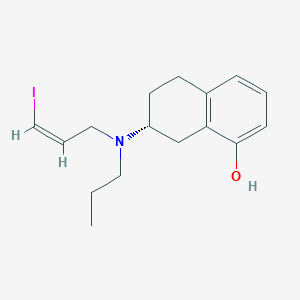
![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)
